Binding Energy on Platinum(111) Surface: 3-Methyl-1,2-Diphospholane (MDPL) vs. 3-Methyl-1,2-Dithiolane (MDTL)
In density functional theory (DFT) calculations using the B3LYP functional, the binding energy of 3-methyl-1,2-diphospholane (MDPL) to a Pt(111) surface is significantly higher than that of the commonly used sulfur-based analog 3-methyl-1,2-dithiolane (MDTL) [1]. For the ring-closed structure, MDPL exhibits a binding energy of 47.72 kcal/mol compared to 32.44 kcal/mol for MDTL. For the ring-opened structure, the difference is even more pronounced: 54.88 kcal/mol for MDPL versus 32.44 kcal/mol for MDTL [1]. This represents a 47-69% increase in binding strength for the phosphorus-containing clip.
| Evidence Dimension | Binding energy on Pt(111) surface |
|---|---|
| Target Compound Data | Ring-closed: 47.72 kcal/mol; Ring-opened: 54.88 kcal/mol |
| Comparator Or Baseline | 3-Methyl-1,2-dithiolane (MDTL): 32.44 kcal/mol (ring-opened, most stable structure) |
| Quantified Difference | Ring-closed MDPL vs. MDTL: +15.28 kcal/mol (+47%); Ring-opened MDPL vs. MDTL: +22.44 kcal/mol (+69%) |
| Conditions | DFT (B3LYP) calculations on Pt(111) surface model |
Why This Matters
Higher binding energy translates to more stable molecular junctions and potentially lower contact resistance in molecular electronic devices.
- [1] Jacob, T.; Blanco, M.; Goddard, W. A. III. A new alligator-clip compound for molecular electronics. Chemical Physics Letters 2004, 390 (4-6), 352-357. DOI: 10.1016/j.cplett.2004.04.040. View Source
